N-phenylbut-2-enamide
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
17645-30-6 |
|---|---|
Molecular Formula |
C10H11NO |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
(E)-N-phenylbut-2-enamide |
InChI |
InChI=1S/C10H11NO/c1-2-6-10(12)11-9-7-4-3-5-8-9/h2-8H,1H3,(H,11,12)/b6-2+ |
InChI Key |
BZSYYMAHNJHZCB-QHHAFSJGSA-N |
SMILES |
CC=CC(=O)NC1=CC=CC=C1 |
Isomeric SMILES |
C/C=C/C(=O)NC1=CC=CC=C1 |
Canonical SMILES |
CC=CC(=O)NC1=CC=CC=C1 |
Synonyms |
2-ButenaMide, N-phenyl-, (2E)- |
Origin of Product |
United States |
Significance As a Versatile Synthetic Scaffold and Intermediate in Organic Chemistry
N-phenylbut-2-enamide serves as a foundational building block in the synthesis of diverse chemical structures. Its utility stems from the presence of multiple reactive sites, including the carbon-carbon double bond, the amide functionality, and the phenyl ring. This allows for a variety of chemical transformations, making it an ideal starting material or intermediate in the synthesis of more complex molecules.
The α,β-unsaturated nature of the butenamide core makes it susceptible to nucleophilic attack through Michael addition, a key reaction in the formation of carbon-carbon and carbon-heteroatom bonds. This reactivity has been exploited in the synthesis of various heterocyclic compounds, which are prevalent in medicinal chemistry and materials science. For instance, this compound and its derivatives are used in the synthesis of pyrazoles, isoxazoles, pyrimidines, and pyridines. nih.gov
Furthermore, the amide group can undergo various reactions, including hydrolysis, reduction, and rearrangement, providing access to different functional groups. The phenyl ring can also be modified through electrophilic substitution reactions, allowing for the introduction of additional functionalities and the fine-tuning of the molecule's properties.
A notable application of this compound as an intermediate is in the synthesis of substituted 1,10-phenanthroline (B135089) derivatives. tandfonline.com In these multi-component reactions, a derivative, 3-amino-N-phenylbut-2-enamide, is formed in situ and acts as a key intermediate, leading to the formation of these complex heterocyclic systems. tandfonline.com The compound and its derivatives are also utilized in the synthesis of β-lactams, a class of compounds with significant antibacterial activity. cdnsciencepub.com
Overview of Structural Isomerism Within N Phenylbut 2 Enamide and Its Derivatives
Structural isomerism plays a crucial role in defining the chemical and physical properties of N-phenylbut-2-enamide and its derivatives. The presence of a carbon-carbon double bond in the but-2-enamide (B7942871) chain gives rise to geometric isomerism, specifically E/Z isomerism.
The spatial arrangement of the substituents around the double bond leads to two distinct isomers:
(E)-N-phenylbut-2-enamide: In this isomer, the higher priority groups on each carbon of the double bond are on opposite sides. This is often referred to as the trans isomer.
(Z)-N-phenylbut-2-enamide: In this isomer, the higher priority groups on each carbon of the double bond are on the same side. This is often referred to as the cis isomer.
The specific isomer can significantly influence the compound's reactivity and its biological activity. For example, the Z-configuration of a related compound, (Z)-3-amino-N-phenylbut-2-enamide, is noted to potentially influence its reactivity and interactions with other molecules, leading to distinct biological and chemical properties compared to its E-isomer. The stereochemistry of the double bond is a critical factor in the design and synthesis of molecules with specific three-dimensional structures and desired biological functions.
The synthesis of this compound and its derivatives often yields a mixture of E and Z isomers, although specific reaction conditions can be employed to favor the formation of one isomer over the other. For example, in some syntheses, inseparable E:Z isomers are reported, indicating that isomer equilibration can occur during the reaction. escholarship.org The ability to control and separate these isomers is a key aspect of synthetic strategies involving this versatile compound.
Derivatives of this compound can also exhibit other forms of isomerism, such as optical isomerism if a chiral center is introduced into the molecule. The specific isomeric form of the final product is a critical consideration in fields like drug discovery, where stereochemistry can dictate the efficacy and safety of a pharmaceutical agent.
Elucidation of N Phenylbut 2 Enamide Reactivity and Reaction Mechanisms
Fundamental Transformations of the α,β-Unsaturated Amide Moiety
The α,β-unsaturated amide portion of N-phenylbut-2-enamide is characterized by the conjugated system formed by the carbonyl group, the C=C double bond, and the nitrogen atom's lone pair. This electronic arrangement is central to its reactivity, enabling a variety of addition and redox reactions.
Oxidation Reactions with Diverse Oxidizing Agents
The double bond in the butenamide chain is susceptible to oxidation by various reagents, leading to several potential products. Common oxidizing agents can transform the alkene, while more specialized methods allow for selective and asymmetric oxidations.
Visible light-induced aerobic dioxygenation, using a non-toxic organic dye like rose bengal as a photoredox catalyst, can convert α,β-unsaturated amides into β-oxy alcohols. rsc.org This metal-free method is highly chemoselective. rsc.org Another key transformation is epoxidation. Asymmetric nucleophilic epoxidation of α,β-unsaturated amides can be achieved using organocatalysts, such as bifunctional benzothiadiazine catalysts, in the presence of an oxidant like tert-butyl hydroperoxide (TBHP), yielding chiral 2-oxiranecarboxamides with good enantioselectivity. core.ac.uk
Stronger, less selective oxidizing agents like potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) can also react with the double bond, potentially leading to cleavage or the formation of diols under controlled conditions.
Table 1: Oxidation Reactions of the α,β-Unsaturated Amide Moiety
| Oxidizing Agent/System | Product Type | Notes |
|---|---|---|
| Rose Bengal, Visible Light, Air | β-Oxy Alcohols | Metal-free, photoredox-catalyzed aerobic dioxygenation. rsc.org |
| Organocatalyst (e.g., Benzothiadiazine) + TBHP | Chiral Epoxides (2-Oxiranecarboxamides) | Enantioselective nucleophilic epoxidation. core.ac.uk |
| Potassium Permanganate (KMnO₄) | Diols or Cleavage Products | Strong, less selective oxidation. |
Reduction Pathways Leading to Saturated Amide and Amine Derivatives
The conjugated system of this compound can be fully or partially reduced. Catalytic hydrogenation, typically with hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst, reduces the carbon-carbon double bond to yield the corresponding saturated amide, N-phenylbutanamide. More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce both the double bond and the amide carbonyl group, leading to the formation of the corresponding saturated amine, N-butyl-N-phenylamine.
Furthermore, conjugate reduction of the α,β-unsaturated system is a key reaction. beilstein-journals.org This 1,4-reduction specifically targets the C=C double bond, leaving the amide carbonyl intact, and can be achieved with high enantioselectivity using copper-catalyzed methods. beilstein-journals.orgchemrxiv.org
Table 2: Reduction Pathways for this compound
| Reducing Agent/System | Primary Product | Moiety Reduced |
|---|---|---|
| H₂ / Pd/C | N-phenylbutanamide (Saturated Amide) | C=C double bond |
| Lithium Aluminum Hydride (LiAlH₄) | N-butyl-N-phenylamine (Saturated Amine) | C=C double bond and C=O carbonyl |
Stereoselective and Stereoconvergent Hydrogenation Mechanisms
The asymmetric hydrogenation of α,β-unsaturated amides is a powerful tool for creating chiral molecules. This transformation is often catalyzed by transition metal complexes containing chiral ligands, such as those based on iridium, rhodium, or ruthenium. rsc.orgdiva-portal.orgethz.ch For instance, iridium(I) complexes with chiral spiro phosphino-oxazoline (SpinPhox) ligands have shown excellent enantioselectivity in the asymmetric hydrogenation of related α,β-unsaturated amides. rsc.org
A significant development in this area is the concept of enantioconvergent hydrogenation. nih.gov Typically, the E and Z isomers of a trisubstituted alkene produce opposite enantiomers of the hydrogenated product. However, certain catalytic systems, particularly N,P-iridium complexes, can hydrogenate a mixture of E/Z isomers of an enamide to produce a single enantiomer with high stereoselectivity. diva-portal.orgnih.gov This process can occur via two main pathways:
Isomerization-Hydrogenation: One isomer is rapidly converted to the other, followed by hydrogenation. This results in a kinetic resolution where one isomer reacts much faster. nih.gov
Substrate Chelation Control: Both isomers are hydrogenated directly but produce the same enantiomeric product due to the way they coordinate to the catalyst. nih.gov
These advanced hydrogenation methods allow for the efficient synthesis of enantiopure saturated amides from isomeric mixtures of this compound, bypassing the need for difficult purification of the starting material. nih.gov
Reactivity of the Aromatic System
The phenyl group of this compound is subject to reactions typical of benzene (B151609) derivatives, primarily electrophilic aromatic substitution. The nature of the N-acyl substituent influences the regioselectivity of these reactions.
Electrophilic Aromatic Substitution on the Phenyl Group
The N-but-2-enamide group attached to the benzene ring acts as an ortho-, para-directing group in electrophilic aromatic substitution reactions. This is due to the lone pair of electrons on the nitrogen atom, which can be donated into the aromatic ring through resonance, stabilizing the positively charged intermediate (the arenium ion) formed during the attack of an electrophile. Although the carbonyl group is electron-withdrawing, the activating effect of the nitrogen atom dominates.
Common electrophilic aromatic substitution reactions include nitration and halogenation. For example, reaction with nitric acid (HNO₃) in the presence of sulfuric acid would be expected to yield a mixture of ortho- and para-nitro-N-phenylbut-2-enamide. Similarly, halogenation with bromine (Br₂) could introduce a bromine atom at the ortho and para positions.
Another important class of electrophilic aromatic substitution is the Friedel-Crafts reaction. wikipedia.org While amides are generally poor substrates for Friedel-Crafts acylation due to the stability of the C-N bond, under specific conditions involving superacidic activation, these reactions can proceed. nih.gov
Table 3: Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Expected Major Products |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 2-nitro-N-phenylbut-2-enamide and 4-nitro-N-phenylbut-2-enamide |
| Bromination | Br₂, FeBr₃ | 2-bromo-N-phenylbut-2-enamide and 4-bromo-N-phenylbut-2-enamide |
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards attack by a nucleophile. pageplace.delibretexts.org The reaction generally proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglumenlearning.com
While the butenamide group is electron-withdrawing, it is only moderately activating. Therefore, for this compound itself to undergo SNAr, a leaving group (like a halogen) would need to be present on the ring, preferably in a position ortho or para to another strong electron-withdrawing group. libretexts.org However, research has indicated that this compound can participate in nucleophilic substitution reactions, suggesting the α,β-unsaturated amide moiety can sufficiently influence the electronic properties of the phenyl ring under certain conditions. core.ac.uk For an efficient reaction to occur, very strong nucleophiles or harsh reaction conditions would likely be necessary. lumenlearning.com
Intramolecular Cyclization and Rearrangement Reactions
The structural framework of this compound, featuring a reactive carbon-carbon double bond in conjugation with a carbonyl group and an adjacent N-phenyl moiety, provides a versatile platform for a variety of intramolecular transformations. These reactions are pivotal in the construction of complex molecular architectures, particularly nitrogen-containing heterocyclic systems.
Cyclization for Formation of Nitrogen-Containing Heterocycles
Enamides are valuable synthons that can be strategically employed in cyclization reactions to form diverse nitrogen-containing heterocycles, which are core motifs in many natural alkaloids and biologically active compounds. beilstein-journals.org The reactivity of the enamide moiety allows for the generation of iminium species through nucleophilic addition or substitution, which can then participate in further electrophilic additions or isomerizations, facilitating various cyclization pathways. beilstein-journals.org
One prominent method involves the palladium-catalyzed intramolecular Heck reaction. For instance, α-boryl enamides, which can be synthesized from α-boryl aldehydes, undergo palladium-catalyzed cyclization to produce synthetically versatile isoindolones. acs.org These isoindolones can be further functionalized, demonstrating the utility of enamide cyclization in creating polycyclic scaffolds. acs.org Similarly, tertiary enamides can participate in tandem Heck reactions to afford trans-2,5-disubstituted-3-pyrroline derivatives, which are important intermediates in organic synthesis. sioc-journal.cn
Visible light-induced radical cyclization offers another mild and efficient route. The [Ir(ppy)₂(dtb-bpy)]PF₆-catalyzed intramolecular radical cyclization of o-iodophenylacrylamides results in the formation of indolin-2-ones in moderate to excellent yields through a 5-exo-trig radical cyclization process. researchgate.netrsc.org This method avoids the need for harsh reagents and provides a new pathway for synthesizing indolin-2-ones under gentle reaction conditions. researchgate.net
Electrochemical methods also provide a metal- and external oxidant-free approach to N-heterocycle synthesis. nih.gov Iodide-mediated electrochemical C(sp²)-H amination can be used for the tunable synthesis of indoles and indolines. nih.gov Furthermore, a formal electrochemical aza-Wacker cyclization under continuous-flow conditions allows for the construction of saturated N-heterocycles from alkene-tethered sulfonamides with high efficiency. nih.govorganic-chemistry.org
Table 1: Examples of Intramolecular Cyclization of Enamide Derivatives
| Starting Material | Reaction Type | Catalyst/Reagent | Product | Yield | Ref. |
|---|---|---|---|---|---|
| α-Boryl enamides | Heck Cyclization | Palladium catalyst | Isoindolones | - | acs.org |
| Five-membered cyclic tertiary enamides | Tandem Heck Reaction | Palladium catalyst | trans-2,5-disubstituted-3-pyrrolines | - | sioc-journal.cn |
| N-(2-iodophenyl)-N-methylbut-2-enamide | Visible Light Radical Cyclization | [Ir(ppy)₂(dtb-bpy)]PF₆ | 1,4-dimethyl-3-methyleneindolin-2-one | 85% | researchgate.net |
| N-(2-iodophenyl)-N-phenylbut-2-enamide | Visible Light Radical Cyclization | [Ir(ppy)₂(dtb-bpy)]PF₆ | 3-Methylene-1-phenylindolin-2-one | 71% | researchgate.netrsc.org |
Dyotropic Rearrangements of Substituted Enamides
Dyotropic rearrangements are a class of pericyclic reactions where two sigma bonds simultaneously migrate intramolecularly. wikipedia.org This type of reaction has been observed in substituted enamides, offering a unique pathway for structural isomerization. A notable example is the transformation of N-(alpha-silyl)allyl amides into N-cis-propenyl amides, which is a formal 10-electron double sigmatropic, or dyotropic, rearrangement. nih.gov
Computational studies using density functional theory (B3LYP/6-311++G(3d,3p)//B3LYP/6-31G(d)) have elucidated the mechanism of this transformation. nih.gov The reaction is predicted to proceed not as a concerted process, but as a two-step sequence involving sequential 1,4-silyl and 1,4-hydrogen shifts. nih.gov This stepwise mechanism is facilitated by a 1,3-dipolar azomethine ylide intermediate, which is stabilized by allylic resonance and phenyl conjugation. nih.gov This discovery of a stepwise dyotropic rearrangement highlights the potential for a host of related reactions with significant synthetic utility. nih.gov
While the term "dyotropic rearrangement" classically refers to a concerted process, this stepwise variant involving charged intermediates expands the scope and understanding of such molecular reorganizations in enamide systems. wikipedia.orgnih.gov
Addition Reactions to the Carbon-Carbon Double Bond
The conjugated system in this compound, specifically the electron-deficient α,β-unsaturated carbonyl moiety, makes the carbon-carbon double bond susceptible to various addition reactions. These reactions are fundamental for introducing new functional groups and extending the carbon skeleton.
Nucleophilic Addition Reactions, including Michael-Type Additions
This compound and its derivatives serve as excellent Michael acceptors, readily undergoing 1,4-conjugate addition with a wide range of nucleophiles. nrochemistry.com This reactivity is central to many carbon-carbon and carbon-heteroatom bond-forming strategies.
The addition of amines, such as piperidine (B6355638) and benzylamine, to (E)-4-aryl-4-oxo-2-butenoic acid phenylamides has been studied, demonstrating the susceptibility of the enamide scaffold to aza-Michael additions. molaid.com Thiol nucleophiles also participate in Michael additions; for example, this compound reacts with sulfur at elevated temperatures to form thiol derivatives, which can then be used in subsequent reactions like Michael additions to other acceptors. rsc.org
Copper-catalyzed asymmetric conjugate addition of bisboronic acid to (E)-N-(4-Methoxyphenyl)but-2-enamide has been shown to produce the corresponding potassium β-trifluoroboratoamides with high enantioselectivity. nih.gov This highlights the utility of the enamide structure in stereoselective synthesis. The resulting organotrifluoroborates are versatile intermediates that can participate in further transformations, such as Suzuki-Miyaura cross-coupling reactions, with high stereochemical fidelity. nih.gov
Table 2: Examples of Nucleophilic Addition to Enamide Derivatives
| Enamide Substrate | Nucleophile | Catalyst/Conditions | Product Type | Yield | Ref. |
|---|---|---|---|---|---|
| (E)-4-Aryl-4-oxo-2-butenoic acid phenylamides | Piperidine, Benzylamine | - | Aza-Michael adducts | - | molaid.com |
| This compound | Sulfur, then NaBH₄ | 100 °C | Thiol derivative | 45% | rsc.org |
| (E)-N-(4-Methoxyphenyl)but-2-enamide | Bis(pinacolato)diboron | Cu/Ligand | β-Borylated amide | 85% | nih.gov |
Cycloaddition Chemistry
The carbon-carbon double bond of enamides can participate in various cycloaddition reactions, providing access to cyclic and heterocyclic systems. thieme-connect.comlibretexts.org These reactions are powerful tools for constructing complex molecular frameworks in a stereocontrolled manner.
A prominent example is the tandem [2+2] cycloaddition-pericyclic ring-opening-intramolecular N-tethered [4+2] cycloaddition. nih.govorganic-chemistry.org In this sequence, the reaction of an enamide with benzyne, generated under mild conditions, first leads to a [2+2] cycloaddition to form an amido-benzocyclobutane. organic-chemistry.org This intermediate then undergoes a thermal pericyclic ring-opening to an amido-o-quinonedimethide, which immediately engages in an intramolecular [4+2] cycloaddition (Diels-Alder reaction) to rapidly assemble complex nitrogen-containing polycycles. nih.govorganic-chemistry.org This highly stereoselective process is efficient for creating aza-tricycles and aza-tetracycles. organic-chemistry.org
Enamides can also participate in [3+2] cycloadditions. For example, the reaction of enamides with 1,3-dipoles like nitrones can be used to access five-membered heterocycles. nih.govuchicago.edu The electron-deficient nature of the alkene in 4-oxo-2-butenamide systems makes them suitable partners for [3+2] cycloadditions with various 1,3-dipoles, leading to saturated five-membered rings. nih.gov
Table 3: Examples of Cycloaddition Reactions of Enamide Derivatives
| Enamide Type | Reaction Partner | Reaction Type | Product Type | Yield | Ref. |
|---|---|---|---|---|---|
| Chiral Enamides | Benzyne | Tandem [2+2]/Ring-Opening/[4+2] | Aza-tetracycles | up to 87% | organic-chemistry.org |
| 4-Oxo-2-butenamide | N-(propylidene)methylnitrone | [3+2] Cycloaddition | Isoxazolidine isomers | 93-95% | nih.gov |
Derivatization and Structural Modification of the N Phenylbut 2 Enamide Scaffold
Synthesis of Substituted N-phenylbut-2-enamide Analogues
The introduction of various functional groups onto the this compound scaffold is a key strategy for creating new chemical entities. Methods have been developed to incorporate amino, alkyl, halogenated, and cyano groups, each imparting unique characteristics to the resulting molecules.
The synthesis of this compound analogues bearing amino and alkyl groups has been achieved through several methodologies. For instance, 3-amino-N-phenylbut-2-enamide, a key intermediate, can be produced by the condensation of acetoacetanilide (B1666496) with ammonia (B1221849) tandfonline.com. This enamine intermediate is crucial for further reactions, including the construction of more complex molecules tandfonline.com.
N-alkylation is another common modification. N-(2-iodophenyl)-N-methylbut-2-enamide is synthesized by treating N-(2-iodophenyl)but-2-enamide with a base like sodium hydride (NaH) to deprotonate the amide, followed by the addition of an alkylating agent such as methyl iodide researchgate.net. Research has also explored the synthesis of enamino amides by reacting β-ketoamide intermediates with amines like 4-methylbenzyl amine in ethanol (B145695) or isopropanol (B130326) nih.gov. This reaction yields products such as 3-((4-Methylbenzyl)amino)-N-phenylbut-2-enamide nih.gov. Furthermore, analogues like 2-Acetyl-3-((3,4-dimethoxyphenyl)amino)-N-phenylprop-2-enamide have been synthesized, featuring both amino and methoxy (B1213986) substituents .
Halogenated and cyano-substituted N-phenylbut-2-enamides are significant due to their utility as synthetic intermediates and their presence in pharmacologically active compounds. A process for producing 2-cyano-3-hydroxy-N-(phenyl)but-2-enamide involves reacting a phenyl-substituted 2-cyano-N-(phenyl)acetamide with acetic anhydride (B1165640) in the presence of a base google.com. This method has been specifically applied to prepare derivatives like 2-cyano-3-hydroxy-N-[(4-trifluoromethyl)phenyl]but-2-enamide, an active metabolite of Leflunomide known as Teriflunomide google.com. The trifluoromethyl group (-CF3), a common halogenated alkyl substituent, is known to enhance the electrophilicity of the amide carbonyl due to its strong electron-withdrawing nature .
The synthesis of N-phenylbut-2-enamides with halogens directly on the phenyl ring has also been extensively documented. For example, N-(2-iodophenyl)-N-methylbut-2-enamide and its derivatives, such as N-(5-chloro-2-iodophenyl)-N-methylbut-2-enamide and N-(5-bromo-2-iodophenyl)-N-methylbut-2-enamide, have been prepared and used as precursors for cyclization reactions researchgate.net. Similarly, 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-phenylbut-2E-enamide was synthesized by heating equimolar amounts of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide and acetophenone (B1666503) with ammonium (B1175870) acetate (B1210297) mdpi.com.
| Compound Name | Substituent(s) | Synthetic Method/Precursors | Key Findings/Reference |
|---|---|---|---|
| 3-Amino-N-phenylbut-2-enamide | Amino | Condensation of acetoacetanilide with ammonia. | Serves as a key intermediate for phenanthroline synthesis. tandfonline.com |
| N-(2-iodophenyl)-N-methylbut-2-enamide | Iodo, Methyl | N-alkylation of N-(2-iodophenyl)but-2-enamide with NaH and methyl iodide. | Precursor for radical cyclization to form indolin-2-ones. researchgate.net |
| 3-((4-Methylbenzyl)amino)-N-phenylbut-2-enamide | Methylbenzylamino | Reaction of β-ketoamide intermediate with 4-methylbenzyl amine. | Synthesized as part of a library of enamino amides. nih.gov |
| 2-Cyano-3-hydroxy-N-[(4-trifluoromethyl)phenyl]but-2-enamide | Cyano, Hydroxy, Trifluoromethyl | Reaction of 2-cyano-N-(4-trifluoromethylphenyl)acetamide with acetic anhydride and NaOH. | An improved, high-purity synthesis of the active metabolite Teriflunomide. google.com |
| N-(5-chloro-2-iodophenyl)-N-methylbut-2-enamide | Chloro, Iodo, Methyl | Synthesized from the corresponding N-(5-chloro-2-iodophenyl)but-2-enamide. | Used as a substrate for visible-light-induced cyclization. researchgate.net |
The this compound scaffold, particularly its cyano-substituted variants, holds potential for the synthesis of tetrazole-containing derivatives. The tetrazole ring is a well-known bioisostere of the carboxylic acid group and is a common feature in medicinal chemistry nih.gov. The standard method for forming a tetrazole ring is the [3+2] cycloaddition of an azide (B81097) source (like sodium azide) with a nitrile organic-chemistry.org.
While direct synthesis from an this compound derivative is not extensively documented in the provided sources, the chemical literature describes numerous examples of this transformation on analogous structures. For instance, various aromatic and aliphatic nitriles readily undergo cycloaddition with sodium azide, often catalyzed by zinc salts or L-proline, to produce 5-substituted 1H-tetrazoles organic-chemistry.org. A cyano-substituted this compound, such as 2-cyano-3-hydroxy-N-phenylbut-2-enamide, possesses the necessary nitrile functionality to undergo this reaction google.com. Such a transformation would convert the cyano group into a tetrazole ring, yielding a novel class of this compound derivatives. Research on β-enaminones has also led to the synthesis of fused tetrazolo[1,5-a]pyrimidines through cyclocondensation with 5-aminotetrazole, demonstrating the compatibility of the enaminone structure with tetrazole chemistry nih.govresearchgate.net.
Incorporation of Halogenated and Cyano Groups
Development of Complex Polycyclic Systems from this compound Precursors
The reactivity of the this compound scaffold makes it an excellent starting point for synthesizing more complex, fused heterocyclic systems. Through intramolecular cyclization reactions, precursors based on this scaffold can be transformed into valuable phenanthroline, quinolinone, and indolinone structures.
A green and efficient, solvent-free method has been developed for the synthesis of 1,10-phenanthroline (B135089) derivatives using an this compound intermediate tandfonline.com. The reaction mechanism involves the initial formation of a substituted 3-amino-N-phenylbut-2-enamide from the condensation of acetoacetanilide and ammonia. This intermediate then participates in a multi-step, one-pot reaction with an aromatic aldehyde and 8-hydroxyquinoline (B1678124). The sequence proceeds via a Michael adduct which then undergoes intramolecular cyclization and subsequent aromatization to yield the final substituted 1,10-phenanthroline-3-carboxamide derivative tandfonline.com. This method allows for the synthesis of a variety of analogues, including those with chloro and dimethylamino substitutions on the phenyl rings tandfonline.com.
This compound derivatives are effective precursors for quinolinone and indolinone ring systems. The synthesis of quinolinones can be achieved through the Camps cyclization method. In a notable example, N-(2-acetylphenyl)but-2-enamide undergoes base-mediated cyclization. The regioselectivity of this reaction is dependent on the strength of the base used. A strong base like NaOH favors deprotonation at the α-position of the ketone, leading to an intramolecular aldol (B89426) condensation that forms 2-vinylquinolin-4-one. Conversely, a weaker base such as Cs2CO3 results in γ-deprotonation of the amide, yielding 4-methyl-3-vinylquinolin-2-one as the major product.
For the synthesis of indolinone structures, a method involving visible light-induced radical cyclization of o-iodophenylacrylamides has been reported researchgate.net. In this process, N-(2-iodophenyl)-N-methylbut-2-enamide, an this compound derivative, is subjected to visible light in the presence of a photocatalyst. This induces a radical cyclization to form the five-membered indolin-2-one ring system in high yield researchgate.net. This strategy has been successfully applied to substrates with additional substituents on the phenyl ring, including chloro, bromo, and methyl groups researchgate.net.
| Polycyclic System | This compound Precursor | Reaction Type | Product Example |
|---|---|---|---|
| Phenanthroline | 3-Amino-N-phenylbut-2-enamide | One-pot multicomponent reaction with 8-hydroxyquinoline and an aldehyde. | 4-(2-chlorophenyl)-1,4-dihydro-2-methyl-N-phenyl-1,10-phenanthroline-3-carboxamide tandfonline.com |
| Quinolin-4-one | N-(2-acetylphenyl)but-2-enamide | Base-mediated intramolecular aldol condensation. | 2-Vinylquinolin-4-one |
| Quinolin-2-one | N-(2-acetylphenyl)but-2-enamide | Base-mediated intramolecular cyclization. | 4-Methyl-3-vinylquinolin-2-one |
| Indolin-2-one | N-(2-iodophenyl)-N-methylbut-2-enamide | Visible light-induced radical cyclization. | 1,3-Dimethylindolin-2-one researchgate.net |
Construction of Functionalized Cyclopentene (B43876) and Dicyclopentene Skeletons
The α,β-unsaturated nature of the this compound scaffold makes it a versatile precursor for various cycloaddition and annulation reactions, enabling the construction of complex cyclic and bicyclic systems. Notably, its role as a Michael acceptor and a dienophile facilitates the synthesis of functionalized cyclopentene and dicyclopentene frameworks, which are core structures in many biologically active molecules.
Research has focused on leveraging the reactivity of the enamide moiety in [3+2] cycloaddition reactions and domino Michael-aldol sequences to build these five-membered ring systems. These strategies provide efficient, atom-economical pathways to densely functionalized carbo- and heterocyclic structures with high stereocontrol.
[3+2] Cycloaddition with Donor-Acceptor Cyclopropanes
A green and facile approach for constructing spiro-cyclopentane frameworks involves the reaction of Donor-Acceptor (D-A) cyclopropanes with α,β-unsaturated enamides. frontiersin.org This reaction proceeds under basic catalysis, often using simple sodium hydroxide, and is highly chemo- and diastereoselective. frontiersin.org The mechanism is initiated by the base-mediated deprotonation and ring-opening of the D-A cyclopropane, which generates a nucleophilic C-3 synthon. frontiersin.org This intermediate then undergoes a selective 1,4-conjugate addition to the enamide moiety of a substrate like this compound. frontiersin.org The subsequent intramolecular Michael addition of the resulting enolate onto an adjacent ester group completes the cyclization, affording heavily substituted spiro(cyclopentane-1,3'-indoline) derivatives as single diastereomers. frontiersin.org
While the published research highlights the use of oxindole-derived enamides, the principle is directly applicable to the this compound scaffold. The reaction demonstrates excellent chemoselectivity, with the nucleophilic intermediate preferentially attacking the enamide over other potential electrophilic sites, such as an enone, due to reduced steric hindrance around the enamide β-carbon. frontiersin.org
Table 1: [3+2] Cycloaddition of D-A Cyclopropanes with α,β-Unsaturated Enamides frontiersin.org This table illustrates the scope of the reaction with oxindole-derived enamides, which serves as a model for the reactivity of the this compound scaffold.
| Entry | D-A Cyclopropane (1) | Enamide (2) Substituent (R) | Product | Yield (%) |
| 1 | Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | H | Spirocyclopentane | 99 |
| 2 | Diethyl 2-(4-methylphenyl)cyclopropane-1,1-dicarboxylate | 5-F | Spirocyclopentane | 99 |
| 3 | Diethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate | 5-Cl | Spirocyclopentane | 99 |
| 4 | Diethyl 2-(4-bromophenyl)cyclopropane-1,1-dicarboxylate | 5-Br | Spirocyclopentane | 98 |
| 5 | Diethyl 2-(2-chlorophenyl)cyclopropane-1,1-dicarboxylate | 7-CH3 | Spirocyclopentane | 92 |
Domino Michael-Aldol Reaction for Bicyclic Skeletons
The construction of dicyclopentene skeletons, specifically bicyclo[3.2.1]octanes, can be achieved through organocatalytic domino reactions. Research by Alexakis and colleagues demonstrated a domino Michael-aldol reaction between cyclic 1,3-ketoesters, such as methyl cyclopentanonecarboxylate, and β,γ-unsaturated amides like (E)-N-benzyl-2-oxo-4-phenylbut-3-enamide. mdpi.com This transformation yields chiral bicyclo[3.2.1]octanes with high diastereoselectivity. mdpi.com
The reaction is catalyzed by a quinine-derived organocatalyst and proceeds via a Michael addition of the ketoester enolate to the butenamide, followed by an intramolecular aldol condensation. mdpi.com The choice of catalyst was found to be crucial for achieving good enantioselectivity. mdpi.com This methodology provides a powerful tool for assembling complex bicyclic frameworks that contain a cyclopentane (B165970) ring fused to another ring system. mdpi.com
Table 2: Organocatalytic Domino Michael-Aldol Reaction mdpi.com This table shows results for the reaction of (E)-N-benzyl-2-oxo-4-phenylbut-3-enamide with methyl cyclopentanonecarboxylate.
| Entry | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | Takemoto's Catalyst | Toluene | 60 | >20:1 | 37 |
| 2 | Quinine-derived Catalyst A | Toluene | 70 | >20:1 | 70 |
| 3 | Quinine-derived Catalyst B | Dichloromethane | 65 | >20:1 | 55 |
These examples underscore the utility of the this compound core structure as a building block in modern synthetic organic chemistry for creating diverse and complex cyclopentane and dicyclopentane ring systems.
Advanced Spectroscopic and Crystallographic Characterization in N Phenylbut 2 Enamide Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of N-phenylbut-2-enamide. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
Detailed ¹H and ¹³C NMR data have been reported for derivatives of this compound, such as N-(2-iodophenyl)-N-phenylbut-2-enamide. rsc.org For this specific derivative, the ¹H NMR spectrum in CDCl₃ shows characteristic signals for the aromatic protons between δ 7.04 and 7.95 ppm, a multiplet for the olefinic protons between δ 5.61 and 6.02 ppm, and a doublet for the methyl protons at δ 1.81 ppm with a coupling constant (J) of 6.4 Hz. rsc.org The ¹³C NMR spectrum for the same compound displays signals for the carbonyl carbon at δ 165.9 ppm, aromatic carbons between δ 123.6 and 143.7 ppm, and the methyl carbon at δ 18.5 ppm. rsc.org The analysis of this compound derivatives can be performed using various deuterated solvents, including CDCl₃, DMSO, and H₂O/D₂O, to suit the solubility of the compound being studied. uq.edu.au In related research, 2D NMR spectroscopy has been used to confirm the regioselectivity of reactions involving this compound derivatives. molaid.com
Table 1: Representative ¹H and ¹³C NMR Spectral Data for an this compound Derivative Data for N-(2-iodophenyl)-N-phenylbut-2-enamide in CDCl₃ rsc.org
| Nucleus | Type of Atom | Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| ¹H | Aromatic (Ar-H) | 7.04 - 7.95 (m) | Complex multiplet for 9 protons |
| ¹H | Olefinic (=CH-) | 5.61 - 6.02 (m) | Multiplet for 2 vinylic protons |
| ¹H | Methyl (-CH₃) | 1.81 (d) | Doublet, J = 6.4 Hz |
| ¹³C | Carbonyl (C=O) | 165.9 | |
| ¹³C | Aromatic/Olefinic (Ar-C/=C) | 123.6 - 143.7 | Multiple signals |
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which aids in structural confirmation. The molecular formula of the (E)-isomer of this compound is C₁₀H₁₁NO, corresponding to a molecular weight of 161.20 g/mol . guidechem.comnih.gov
High-Resolution Mass Spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) provides highly accurate mass measurements. For instance, the HRMS-ESI analysis of N-(2-iodophenyl)-N-phenylbut-2-enamide yielded a measured mass of 364.0195 for the [M+H]⁺ ion, which closely matches the calculated mass of 364.0198, confirming its elemental composition. rsc.org Chemical Ionization Mass Spectrometry (CIMS) has also been utilized in studies of related compounds, such as β-lactams derived from anilides, to identify the molecular ion peak. cdnsciencepub.com The fragmentation patterns observed in the mass spectrum give valuable clues about the molecule's structure, revealing stable fragments formed upon ionization.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum exhibits characteristic absorption bands corresponding to the vibrations of its specific bonds.
The IR spectrum of this compound derivatives typically shows a strong absorption band for the amide N-H stretch around 3300-3390 cm⁻¹. cdnsciencepub.comrsc.org The amide carbonyl (C=O) group gives rise to a very strong stretching vibration in the region of 1649-1660 cm⁻¹. cdnsciencepub.comrsc.org The carbon-carbon double bond (C=C) of the butenamide chain is identified by a stretching band around 1593 cm⁻¹. rsc.org Other observed bands include those for C-H bonds in the aromatic ring and the alkyl portion of the molecule. rsc.org
Table 2: Characteristic IR Absorption Bands for this compound and Its Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source(s) |
|---|---|---|---|
| Amide N-H | Stretch | 3300 - 3390 | cdnsciencepub.comrsc.org |
| Amide C=O | Stretch | 1649 - 1660 | cdnsciencepub.comrsc.org |
| Alkene C=C | Stretch | ~1593 | rsc.org |
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
X-ray crystallography is the definitive technique for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration and intermolecular interactions. While a specific crystal structure for the parent this compound was not found in the search results, the technique is widely applied to its derivatives and related compounds. uq.edu.au
For example, the crystal structure of (E)-N-ethyl-4-oxo-4-phenylbut-2-enamide has been determined in a complex with tRNA-Guanine Transglycosylase, revealing its binding mode and conformation at a resolution of 1.63 Å. proteopedia.org In other studies, X-ray powder diffraction (XRPD) is used to characterize different crystalline forms (polymorphs) of complex molecules containing the but-2-enamide (B7942871) moiety. google.comgoogle.com These analyses involve identifying characteristic peaks at specific 2θ values in the diffraction pattern. google.comgoogle.com This method is crucial for understanding the solid-state properties of pharmaceutical compounds, as different crystalline forms can have different physical properties. googleapis.com The refinement of crystal structures from diffraction data allows for the precise determination of atomic coordinates and bond parameters. google.comgoogle.com
Computational and Theoretical Investigations of N Phenylbut 2 Enamide Chemistry
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States
Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex reaction mechanisms involving enamides. researchgate.netnih.govresearchgate.net By modeling the potential energy surface, researchers can identify transition states, intermediates, and determine the thermodynamic and kinetic feasibility of various reaction pathways. nih.govsemanticscholar.org
Furthermore, DFT studies are crucial in understanding and predicting selectivity in reactions. In domino reactions involving enamine intermediates, computational analysis can explain chemoselectivity by comparing the activation energies of competing pathways. mdpi.com For example, in the α-acyloxylation of ketones, DFT calculations revealed that additives like TMSCF₃ could increase the activation energy difference between the desired reaction and side reactions through intermolecular interactions, thereby enhancing chemoselectivity. mdpi.com
Transition states are located using methods like the quadratic synchronous transit search (QST), and frequency analysis confirms them by identifying a single imaginary frequency corresponding to the reaction coordinate. rsc.orgscholaris.ca These computational models provide a detailed picture of bond breaking and forming processes, which is essential for rational catalyst and reaction design. scholaris.ca
Theoretical Analysis of Molecular Stability and Energetics
The stability of N-phenylbut-2-enamide is governed by its conformational preferences and the electronic interactions within the molecule. Computational methods are extensively used to analyze these factors. Conformational analysis, often performed using a combination of molecular mechanics and quantum mechanical calculations, helps identify the lowest energy conformers. frontiersin.orgutrgv.edu For the this compound core, key considerations include the planarity of the amide group and the orientation of the phenyl ring relative to the butenamide chain. mdpi.com
| Compound | Calculated IHB Energy (EHB, kJ/mol) | 1H NMR Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| 5-F-ATFM | 97 | 15.7 | nih.gov |
| 4-Br-ATFM | ~85 | ~15.2 | nih.gov |
| 3-Br-ATFM | ~85 | ~15.2 | nih.gov |
| 3-Cl-ATFM | ~82 | ~15.0 | nih.gov |
| TFM-Z | ~78 | ~14.8 | nih.gov |
| 2-F-ATFM | 76 | 14.5 | nih.gov |
The stability is also assessed by analyzing frontier molecular orbitals (HOMO-LUMO gap). A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity. orientjchem.org DFT calculations on N-phenyl-2-((4-(3-phenylthioureido)phenyl)selanyl)acetamide, a related amide structure, showed how different substitutions modify the energy gap, thus tuning the molecule's reactivity and stability. orientjchem.org
Computational Insights into Enantioselectivity and Stereochemical Control in Catalytic Reactions
Understanding and predicting the stereochemical outcome of asymmetric reactions is a major challenge in organic synthesis. Computational chemistry provides powerful tools to rationalize the origins of enantioselectivity in catalytic reactions involving substrates like this compound. By modeling the transition states of the enantioselectivity-determining step for both possible stereoisomeric pathways, the preferred product can be predicted by comparing their relative free energies. wiley.com
For example, in isothiourea-catalyzed formal [2+2] cycloadditions with trifluoromethylenones, computational analysis can be used to model the interactions between the catalyst and the substrate that lead to high diastereo- and enantioselectivity. nih.gov These models often reveal subtle non-covalent interactions, such as hydrogen bonds or steric repulsions, within the catalyst-substrate complex that stabilize one transition state over the other. researchgate.net
In the context of peptide-catalyzed aldol (B89426) reactions, DFT calculations have been employed to explore the potential energy surface for different mechanistic pathways. wiley.com For a prolyl-histidine-catalyzed reaction, calculations at the ωB97XD/6-31G(d,p) level identified the electrophilic addition of the enamine to the aldehyde as the stereoselectivity-determining step. wiley.com The calculated enantiomeric excess (ee) value was found to be in excellent agreement with experimental results, validating the computational model. researchgate.netwiley.com The primary factor influencing the stereoselectivity was identified as spatial repulsive forces within the transition state structure. wiley.com
| Pathway | Transition State | Relative Free Energy Barrier (kcal/mol) | Predicted Selectivity | Reference |
|---|---|---|---|---|
| syn-Addition (Re-face) | TSsyn-Re | 14.5 | syn-selective, R-product | wiley.com |
| syn-Addition (Si-face) | TSsyn-Si | 18.9 | ||
| anti-Addition (Re-face) | TSanti-Re | 16.5 | --- | wiley.com |
| anti-Addition (Si-face) | TSanti-Si | 17.2 |
These computational insights are invaluable for the rational design of new, more effective chiral catalysts and for optimizing reaction conditions to achieve higher levels of stereochemical control. researchgate.net
Modeling of Intermolecular Chemical Interactions and Binding Affinities
The biological activity and material properties of this compound derivatives are determined by their intermolecular interactions with other molecules, such as biological macromolecules or other small molecules in a crystal lattice. Computational modeling is a key method for studying these interactions and predicting binding affinities.
Molecular docking is a widely used technique to predict the binding mode and affinity of a small molecule (ligand) within the active site of a protein. dntb.gov.uarjptonline.org For instance, a docking study was performed on analogs of teriflunomide, which share the this compound core structure, with the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH) enzyme. nih.gov The results revealed that the strength of intramolecular hydrogen bonds in the ligands influenced their interaction with the enzyme, with one analog showing a particularly low MolDock score, indicating a favorable binding interaction. nih.gov Such studies can identify key interactions like hydrogen bonds and hydrophobic contacts that stabilize the ligand-protein complex. dntb.gov.uarjptonline.org
| Compound | MolDock Score | Rerank Score | Interacting Residues (Example) | Reference |
|---|---|---|---|---|
| TFM-Z | -163.21 | -112.55 | ARG265, TYR528 | nih.gov |
| 5-F-ATFM | -170.81 | -120.33 | ARG265, TYR528 | nih.gov |
| 2-F-ATFM | -164.23 | -114.28 | ARG265, TYR528 | nih.gov |
Beyond simple docking, more advanced methods like Molecular Dynamics (MD) simulations and free energy calculations (e.g., MM-PBSA/GBSA) can provide a more dynamic and quantitative picture of the binding process. MD simulations track the movement of atoms over time, allowing for the assessment of binding stability and the conformational changes that occur upon binding.
In the solid state, intermolecular interactions dictate the crystal packing. X-ray crystallography combined with theoretical calculations can elucidate the network of hydrogen bonds (e.g., N-H···O and O-H···O) and other weak interactions (e.g., C-H···O) that define the supramolecular structure. mdpi.comresearchgate.net Understanding these interactions is critical for controlling the physical properties of materials based on this compound.
Applications in Advanced Organic Synthesis and Materials Science
Role as a Building Block for Complex Organic Molecules
In organic synthesis, a "building block" is a molecule that can be readily incorporated into a larger, more complex structure. N-phenylbut-2-enamide serves this role effectively due to the inherent reactivity of its conjugated system. The electron-withdrawing nature of the carbonyl group makes the β-carbon susceptible to nucleophilic attack (a 1,4- or conjugate addition), while the double bond and the amide functionality offer further sites for chemical transformation.
A notable application is in the asymmetric synthesis of valuable chiral molecules. For instance, (E)-N-phenylbut-2-enamide can be used as a substrate in copper-catalyzed asymmetric conjugate addition reactions. The reaction with diboron (B99234) reagents, such as tetrahydroxydiboron (B82485) (BBA), leads to the formation of enantioenriched potassium β-trifluoroboratoamides. nih.gov Specifically, the synthesis of Potassium (R)-N-Phenyl-3-(trifluoroborato)butanamide has been achieved through this method, demonstrating the utility of this compound in creating stereodefined intermediates for further synthetic elaboration. nih.gov
The butenamide scaffold is also central to "build-couple-transform" strategies for creating libraries of diverse molecules. nih.gov Related 4-oxo-2-butenamide systems, which share the core reactive moiety, are used as templates that can undergo various addition and cyclization reactions to generate multiple core scaffolds. nih.gov Furthermore, derivatives of but-2-enamide (B7942871) are employed in the synthesis of complex heterocyclic compounds with potential biological activities. researchgate.net The enaminone scaffold, a related structural motif, is recognized as a versatile building block for a wide array of acyclic, carbocyclic, and heterocyclic compounds due to its multiple reactive centers. researchgate.net
| Starting Material | Reagents & Conditions | Product | Synthetic Utility | Reference(s) |
| (E)-N-phenylbut-2-enamide | Tetrahydroxydiboron (BBA), Copper catalyst, Chiral ligand | Potassium (R)-N-Phenyl-3-(trifluoroborato)butanamide | Enantioenriched intermediate for cross-coupling reactions | nih.gov |
| 4-Oxo-2-butenamide scaffold | Various nucleophiles, Reducing agents | Diverse heterocyclic and carbocyclic core structures | Library synthesis for drug discovery | nih.gov |
| 2-[(5-aryl-2-oxofuran-3(2H)-ylidene)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitriles | Primary amines | N-Substituted 4-aryl-2-[(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino]4-oxobut-2-enamides | Synthesis of complex molecules with potential antinociceptive activity | researchgate.net |
Ligands in Metal-Catalyzed Systems, including Nickel Catalysis
The amide functional group within this compound and its isomers can act as a coordinating or "directing" group in transition metal catalysis. This ability allows for the selective functionalization of the molecule. In recent years, earth-abundant nickel has emerged as a powerful catalyst for cross-coupling reactions, and amide-containing substrates have been central to these advancements. dal.ca
Notably, N-phenylbut-3-enamide (an isomer) has been used as a model substrate in the development of novel nickel-catalyzed reactions. chemrxiv.orgchemrxiv.org In these systems, the amide group acts as a native directing group, coordinating to the nickel center and facilitating reactions at the alkene. The success of these transformations is highly dependent on the choice of an ancillary ligand that modifies the properties of the metal catalyst. dal.canih.gov Research has shown that bulky β-diketone ligands, such as those based on acetylacetonate (B107027) (acac), are particularly effective in promoting desired reactivity and preventing side reactions. chemrxiv.orgchemrxiv.org
Key nickel-catalyzed reactions involving this scaffold include:
Hydroxylarylation: A Ni(II)-catalyzed reaction using molecular oxygen as the hydroxyl source enables the synthesis of β-hydroxyamides from alkenyl amides and arylboronic acids. chemrxiv.orgresearchgate.net
Dicarbofunctionalization: A Ni(II)/Ni(IV) catalytic cycle facilitates the addition of both an aryl group and an alkyl group across the double bond of N-phenylbut-3-enamide, providing direct access to vicinal substituted alkanes. chemrxiv.org
Beyond its role as a substrate with a directing group, derivatives of this compound can be incorporated into larger molecules that themselves act as ligands. For example, (2z)-3-hydroxy-2-[(e)-naptho[1,2-d] smolecule.comthiazol-2-yl diazenyl]-N-phenylbut-2-enamide has been synthesized and used as a tridentate ligand that coordinates with Group 6 metal carbonyls (Cr, Mo, W) to form stable complexes. researchgate.net
| Reaction Type | Substrate | Catalyst System | Key Finding | Reference(s) |
| Hydroxylarylation | N-phenyl but-3-enamide | Ni(OTf)₂, iPr-acac ligand | The amide acts as a directing group; the β-diketone ligand is crucial for enabling the novel process with molecular oxygen. | chemrxiv.orgresearchgate.net |
| Dicarbofunctionalization | N-phenylbut-3-enamide | Ni(OTf)₂, iPr-acac ligand | A bulky β-diketone ligand enables the challenging arylalkylation via a proposed Ni(II)/Ni(IV) cycle. | chemrxiv.org |
| Complex Formation | (2z)-3-hydroxy-2-[(e)-naptho[1,2-d] smolecule.comthiazol-2-yl diazenyl]-N-phenylbut-2-enamide | M(CO)₆ (M=Cr, Mo, W) | The this compound derivative acts as a tridentate ligand, forming a stable chelate ring with the metal center. | researchgate.net |
Intermediates in Specialty Chemical Production
In multi-step industrial syntheses, intermediates are compounds that are produced during a process and are subsequently converted into the final product. This compound and its derivatives serve as important intermediates in the production of various specialty chemicals. Their value lies in their stability and the predictable reactivity they offer for constructing more complex molecular architectures.
Patents have disclosed the use of related structures, such as 2-cyano-3-hydroxy-N-(phenyl)but-2-enamides, as key intermediates in the preparation of other compounds. google.com The robust nature of the butenamide core allows it to be carried through several synthetic steps before final modification. For example, the "build-couple" stage of a library synthesis can produce 4-oxo-2-butenamide intermediates, which are then transformed into a wide range of final products for screening in areas like drug discovery. nih.gov This highlights their role in generating chemical diversity for the pharmaceutical and agrochemical industries. The use of (Z)-3-amino-N-phenylbut-2-enamide in the development of specialty chemicals has also been noted.
Precursors for Polymer Development and Material Science Applications
The applications of this compound extend into materials science, where its derivatives can be used as monomers or functional precursors for creating polymers with tailored properties. smolecule.com A significant application is in the fabrication of Molecularly Imprinted Polymers (MIPs). mdpi.com
MIPs are materials synthesized in the presence of a template molecule, resulting in polymer cavities that are specifically shaped to recognize and bind that template or structurally similar molecules. A study describes the synthesis of a series of N-(2-arylethyl)-2-methylprop-2-enamides, which are designed to be ideal precursors for this process. mdpi.com These molecules cleverly combine two essential features:
A template fragment (the 2-arylethyl group).
A polymerizable unit (the 2-methylprop-2-enamide, or methacrylamide, group).
In an example from this research, N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide was used as a functionalized template and co-polymerized with divinylbenzene, a cross-linking agent. mdpi.com After polymerization, the amide linkage was hydrolyzed to remove the template fragment. This process left behind specific recognition sites within the polymer matrix. The resulting MIP demonstrated a high affinity for binding target biomolecules like tyramine (B21549) and L-norepinephrine, showcasing the utility of this compound derivatives as precursors for advanced functional materials. mdpi.com
| Precursor Compound | Polymerization Partners | Process | Resulting Material | Application | Reference(s) |
| N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide | Divinylbenzene (cross-linker), AIBN (initiator) | Covalent imprinting followed by hydrolysis of the template | Molecularly Imprinted Polymer (MIP) | Selective adsorption of tyramine and L-norepinephrine | mdpi.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
